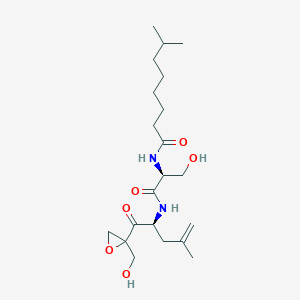

Epopromycin A

Description

from Streptomyces; structure given in first source

Structure

2D Structure

Properties

Molecular Formula |

C21H36N2O6 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide |

InChI |

InChI=1S/C21H36N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14,16-17,24-25H,3,5-13H2,1-2,4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1 |

InChI Key |

XMRSQXUAYNXWEE-MVWJYJSVSA-N |

Isomeric SMILES |

CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)C1(CO1)CO |

Canonical SMILES |

CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO |

Synonyms |

epopromycin A |

Origin of Product |

United States |

Foundational & Exploratory

Epopromycin A: A Technical Guide to its Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the mechanism of action of Epopromycin A, a novel antibiotic with herbicidal and cytotoxic properties. The information is compiled from available scientific literature to support research and development efforts in the fields of oncology and agricultural science.

Executive Summary

This compound is a secondary metabolite isolated from Streptomyces sp. NK04000. It is characterized as a potent inhibitor of cell wall synthesis in plant protoplasts, which underpins its herbicidal activity. Furthermore, this compound exhibits significant cytotoxicity against B16 melanoma cells, suggesting its potential as an antineoplastic agent. This guide details the available data on its mechanism of action, biological activities, and the experimental protocols used in its initial characterization.

Mechanism of Action

The primary mechanism of action of this compound, as elucidated in early studies, is the inhibition of cell wall synthesis . This activity has been specifically demonstrated in plant protoplasts. While the precise molecular target within the cell wall synthesis pathway has not been definitively identified in the available literature, the potent inhibitory effect suggests a critical enzymatic or structural target.

In addition to its effects on cell wall synthesis, this compound displays potent cytotoxic activity against mammalian cancer cells. The underlying mechanism of this cytotoxicity is yet to be fully characterized but is a significant area for further investigation.

Quantitative Data

The biological activity of this compound has been quantified in terms of its cytotoxic potency. The following table summarizes the key data point available from the initial studies.

| Cell Line | Assay Type | Parameter | Value | Reference |

| B16 Melanoma | Cytotoxicity Assay | IC50 | 0.003 µg/mL | [] |

Experimental Protocols

The following sections detail the methodologies employed in the discovery and initial characterization of this compound.

Fermentation and Isolation of this compound

-

Microorganism: Streptomyces sp. NK04000

-

Fermentation Medium: A suitable broth medium for Streptomyces cultivation (specific composition detailed in the primary literature).

-

Cultivation: The microorganism is cultured under aerobic conditions at a controlled temperature and pH to promote the production of secondary metabolites.

-

Extraction: The culture broth is harvested and subjected to solvent extraction to isolate the crude mixture containing Epopromycins.

-

Purification: The crude extract is purified using a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Assay for Cell Wall Synthesis Inhibition in Lettuce Protoplasts

This assay is designed to measure the effect of this compound on the regeneration of the cell wall in plant protoplasts.

-

Protoplast Isolation: Protoplasts are isolated from lettuce seedlings by enzymatic digestion of the cell walls.

-

Incubation: The isolated protoplasts are incubated in a regeneration medium in the presence of varying concentrations of this compound.

-

Analysis: The inhibition of cell wall synthesis is determined by observing the lack of cell wall regeneration around the protoplasts, often assessed by microscopy and viability staining.

Cytotoxicity Assay against B16 Melanoma Cells

The cytotoxic effect of this compound on cancer cells was evaluated using a standard in vitro assay.

-

Cell Culture: B16 melanoma cells are maintained in a suitable culture medium supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Workflows

Due to the limited publicly available research on this compound, detailed signaling pathways for its cytotoxic mechanism have not been elucidated. However, the experimental workflow for its discovery and initial characterization can be visualized.

Conclusion and Future Directions

This compound is a promising natural product with a dual mechanism of action that warrants further investigation. Its potent herbicidal and cytotoxic activities suggest potential applications in agriculture and oncology. Key areas for future research include:

-

Target Identification: Elucidation of the specific molecular target(s) of this compound in both plant and mammalian cells.

-

Mechanism of Cytotoxicity: Detailed investigation into the signaling pathways involved in this compound-induced cell death in cancer cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its biological activity and selectivity.

-

In Vivo Efficacy: Evaluation of the antitumor and herbicidal efficacy of this compound in relevant animal and plant models.

The information presented in this guide provides a foundation for researchers to build upon in exploring the full therapeutic and commercial potential of this compound.

References

The Modern Prospector's Toolkit: A Technical Guide to the Discovery and Isolation of Novel Polyketide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a renewed and intensified search for novel antimicrobial agents. Polyketides, a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, and plants, have historically been a rich source of antibiotics and other medically important compounds.[1] This in-depth technical guide provides a comprehensive overview of the modern strategies and experimental protocols for the discovery and isolation of novel polyketide antibiotics, with a focus on genome-driven approaches and detailed methodologies for researchers in the field.

The Shifting Paradigm in Polyketide Discovery: From Culture Plate to Genome Sequence

For decades, the discovery of new antibiotics relied on the culture-based screening of microorganisms, a process that has become increasingly inefficient due to the high rediscovery rate of known compounds.[2] The advent of next-generation sequencing and bioinformatics has revolutionized natural product discovery, revealing that the vast majority of microbial biosynthetic potential remains untapped within "silent" or cryptic biosynthetic gene clusters (BGCs).[3] Modern discovery workflows now prioritize the identification of promising polyketide synthase (PKS) gene clusters in microbial genomes and metagenomes, guiding the subsequent efforts for isolation and characterization.

Genome Mining for Polyketide Biosynthetic Gene Clusters

The biosynthesis of polyketides is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs), which are encoded by genes typically clustered together on the chromosome.[1] This genetic organization facilitates their identification through bioinformatics tools.

Experimental Protocol: PCR Screening for Polyketide Synthase Genes

This protocol describes the use of degenerate primers to screen microbial genomic DNA for the presence of ketosynthase (KS) domains, which are conserved and essential components of PKSs.[4][5]

1. Genomic DNA Isolation from Streptomyces sp.

-

Culture: Inoculate a single colony of Streptomyces into 50 mL of a suitable liquid medium (e.g., Tryptone Soya Broth supplemented with 0.5% glycine) and incubate at 28-30°C with shaking for 48-72 hours, until a dense mycelial culture is obtained.[1]

-

Harvesting: Pellet the mycelia by centrifugation at 5,000 x g for 10 minutes. Wash the pellet twice with sterile water.

-

Lysis: Resuspend the mycelial pellet (approx. 50 mg wet weight) in 1 mL of TE buffer (50 mM Tris-HCl, 20 mM EDTA, pH 8.0) containing 10 mg/mL lysozyme. Incubate at 37°C for 1 hour.[6] Add 100 µL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours with occasional inversion.[1]

-

Extraction: Perform sequential extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) followed by an extraction with chloroform:isoamyl alcohol (24:1).

-

Precipitation: Precipitate the genomic DNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Spool the DNA using a sealed glass pipette and wash with 70% ethanol.

-

Resuspension: Air-dry the DNA pellet and resuspend it in 50-100 µL of TE buffer containing RNase A (100 µg/mL). Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

2. PCR Amplification of KS Domains

-

Reaction Mixture (50 µL):

-

Genomic DNA: 50-100 ng

-

Degenerate Forward Primer (e.g., K1F: 5'-TSAAGTCSAACATCGGBCA-3'): 1 µM[5]

-

Degenerate Reverse Primer (e.g., M6R: 5'-CGCAGGTTSCSGTACCAGTA-3'): 1 µM[5]

-

dNTPs: 200 µM each

-

Taq DNA Polymerase: 2.5 units

-

10x PCR Buffer (with MgCl₂): 5 µL

-

DMSO (optional, for high GC content): 5% (v/v)

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-62°C for 2 minutes (gradient PCR recommended for optimization)[5]

-

Extension: 72°C for 4 minutes

-

-

Final Extension: 72°C for 10 minutes

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. A product of the expected size (approx. 700-800 bp for these primers) indicates the presence of a Type I PKS gene. The PCR products can then be cloned and sequenced for further bioinformatic analysis.

From Gene to Molecule: Cultivation, Extraction, and Purification

Once a promising BGC has been identified, the next challenge is to induce its expression and isolate the corresponding polyketide product.

Fermentation and Extraction

Experimental Protocol: Large-Scale Fermentation and Extraction of Polyketides

This protocol outlines a general procedure for the cultivation of a polyketide-producing strain and the subsequent extraction of the bioactive compounds.

1. Large-Scale Fermentation

-

Inoculum Preparation: Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of a suitable seed medium (e.g., TSB) with spores or a mycelial suspension of the producer strain. Incubate at 28-30°C with shaking at 200 rpm for 48 hours.[7]

-

Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5-10% (v/v) of the seed culture. The composition of the production medium should be optimized to maximize polyketide yield; this may involve varying carbon and nitrogen sources, as well as trace elements.[8][9] A typical medium might contain soluble starch, yeast extract, peptone, and inorganic salts.[9]

-

Incubation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-14 days. Monitor the production of the target polyketide over time using methods such as HPLC or bioassays.

2. Extraction of Polyketides

-

Separation of Biomass and Supernatant: Separate the mycelial biomass from the fermentation broth by centrifugation (10,000 x g for 20 minutes) or filtration.[10]

-

Solvent Extraction:

-

Supernatant: Extract the clarified broth three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent depends on the polarity of the target compound.[11]

-

Mycelial Pellet: Extract the mycelial pellet by homogenizing it in a suitable solvent like acetone or methanol, followed by filtration and evaporation of the solvent. The resulting aqueous residue can then be extracted with ethyl acetate as described for the supernatant.[11]

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification and Isolation

The crude extract is a complex mixture of metabolites. Chromatographic techniques are essential for the purification of the target polyketide.

Experimental Protocol: Chromatographic Purification of Polyketides

This protocol provides a general workflow for the purification of a polyketide antibiotic from a crude extract.

1. Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC)

-

Stationary Phase: Silica gel 60.

-

Procedure: Dry-load the crude extract onto a small amount of silica gel and apply it to the top of a VLC column. Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, then mixtures of hexane/ethyl acetate, followed by ethyl acetate/methanol).

-

Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) and/or HPLC to identify those containing the compound of interest.

2. Intermediate Purification (e.g., Column Chromatography)

-

Stationary Phase: Sephadex LH-20 or silica gel.

-

Mobile Phase: Select a solvent system based on the polarity of the target compound, as determined from the initial fractionation. For Sephadex LH-20, methanol is a common solvent. For silica gel, an isocratic or gradient elution with a solvent system like dichloromethane/methanol may be used.[12]

-

Procedure: Apply the partially purified fraction from the previous step to the column and elute with the chosen mobile phase. Collect fractions and monitor by TLC/HPLC.

3. Final Purification (e.g., High-Performance Liquid Chromatography - HPLC)

-

Column: A reversed-phase column (e.g., C18) is commonly used for the final purification of polyketides.[11]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV-Vis detector, set to a wavelength where the compound absorbs, or a mass spectrometer (LC-MS).

-

Procedure: Inject the purest fraction from the previous step onto the HPLC column. Collect the peak corresponding to the target compound. Evaporate the solvent to obtain the pure polyketide.

Structural Elucidation and Bioactivity Characterization

Once a pure compound is isolated, its chemical structure must be determined, and its biological activity assessed.

Structure Elucidation

Modern spectroscopic techniques are indispensable for determining the structure of novel natural products.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to piece together the carbon skeleton and the connectivity of atoms within the molecule.[14]

Bioactivity Assessment

The antimicrobial activity of the purified polyketide is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Procedure: A microbroth dilution method in a 96-well plate is commonly used. Prepare a two-fold serial dilution of the purified polyketide in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria). Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Quantitative Data Summary

The following tables summarize representative quantitative data for recently discovered polyketide antibiotics.

Table 1: Yields and MIC Values of Selected Novel Polyketide Antibiotics

| Polyketide | Producing Organism | Fermentation Yield (mg/L) | Test Organism | MIC (µg/mL) | Reference |

| Argenteolide A | Streptomyces argenteus | Not Reported | Staphylococcus aureus | 11.6 | [16] |

| Argenteolide B | Streptomyces argenteus | Not Reported | Escherichia coli ATCC25922 | 27.9 | [16] |

| Difficidin Analogue | Bacillus amyloliquefaciens | Not Reported | Vancomycin-resistant Enterococcus faecalis | 0.002-0.009 (µM) | [17] |

| Aspercitrininone A | Aspergillus cristatus | Not Reported | Staphylococcus aureus | 125.0 | [16] |

| Formicamycin | Streptomyces formicae | Not Reported | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | [4] |

Table 2: Representative ¹H and ¹³C NMR Data for a Novel Polyketide (Compound 1 from Streptomyces sp. SYP-A7185) [8]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 155.56 | |

| 2 | 118.79 | 7.01 |

| 3 | 137.78 | |

| 4 | 120.47 | 7.34 |

| 4a | 132.97 | |

| 5 | 139.48 | 7.65 |

| 6 | 118.18 | 8.30 |

| 6a | 158.12 | |

| 7a | 143.71 | |

| 8 | 142.02 | |

| 9 | 135.27 | |

| 10 | 122.29 | 7.50 |

| 11 | 115.16 | 7.76 |

| 11a | 120.71 | |

| 12 | 180.09 | |

| 12a | 114.98 | |

| 12b | 117.42 |

Visualizing the Process: Workflows and Regulatory Pathways

Experimental Workflow

The overall process of discovering and isolating novel polyketide antibiotics can be visualized as a linear workflow, from the initial identification of a producer strain to the final characterization of the pure compound.

Regulatory Signaling Pathway

The biosynthesis of polyketides is tightly regulated. In the model organism Streptomyces coelicolor, the production of the polyketide antibiotic actinorhodin is controlled by a hierarchical regulatory cascade involving pathway-specific activators and global regulators.

This diagram illustrates how global regulators like AfsR and PhoP can influence the expression of the pathway-specific activator AtrA.[3] AtrA, in turn, activates the transcription of actII-ORF4, a Streptomyces antibiotic regulatory protein (SARP).[3] The ActII-ORF4 protein then directly activates the expression of the actinorhodin biosynthetic genes.[11] The final product, actinorhodin, and its intermediates can inactivate the repressor ActR, leading to the expression of the export pumps encoded by actAB and conferring self-resistance to the producing organism.[2] Two-component systems also play a crucial role in sensing environmental signals and modulating antibiotic production.[1]

References

- 1. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Transcriptional activation of the pathway-specific regulator of the actinorhodin biosynthetic genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. An overview of the two-component system GarR/GarS role on antibiotic production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Characterization of the Pathway-Specific Positive Transcriptional Regulator for Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) as a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-Component Systems of Streptomyces coelicolor: An Intricate Network to Be Unraveled - PMC [pmc.ncbi.nlm.nih.gov]

Epopromycin A: A Comprehensive Technical Guide

An In-depth Analysis of the Macrolide Antibiotic Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Epopromycin A, more commonly known as Erythromycin A, a macrolide antibiotic with significant clinical importance. This document details its chemical structure, physicochemical properties, mechanism of action, and biosynthetic pathway. An extensive compilation of its antibacterial activity against a wide range of pathogenic bacteria is presented in a structured tabular format. Furthermore, this guide outlines detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC), assessment of ribosome binding, and in vitro protein synthesis inhibition. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic pathway, mechanism of action, and a standard experimental workflow, offering a clear and concise understanding of the core concepts for research and drug development professionals.

Introduction

Erythromycin A is a well-established macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] Since its discovery, it has been a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies. Its mode of action involves the inhibition of protein synthesis in susceptible bacteria, leading to a bacteriostatic effect. This guide aims to provide a detailed technical resource on Erythromycin A, focusing on its fundamental chemical and biological characteristics.

Chemical Structure and Physicochemical Properties

Erythromycin A is a complex macrocyclic lactone characterized by a 14-membered ring to which two deoxysugars, L-cladinose and D-desosamine, are attached.[1] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Erythromycin A

| Property | Value | Reference |

| Chemical Class | Macrolide Antibiotic | [1] |

| Molecular Formula | C₃₇H₆₇NO₁₃ | [1] |

| Molecular Weight | 733.93 g/mol | [2] |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [1] |

| SMILES String | CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--C)O)(C)OC)C)O[C@@H]3--INVALID-LINK--C)N(C)C)O)(C)O)C)C)O">C@@(C)O | [3] |

| Melting Point | 135-140 °C (decomposes) | [4] |

| Solubility | Soluble in ethanol, methanol, acetone, and chloroform. Slightly soluble in water. | [3] |

| pKa | 8.8 | [5] |

Biological Activity

Erythromycin A exhibits a broad spectrum of activity against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Various Pathogenic Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.023 - 1024 | [1] |

| Streptococcus pneumoniae | 0.004 - 256 | [1] |

| Streptococcus pyogenes | 0.004 - 256 | [1] |

| Haemophilus influenzae | 0.015 - 256 | [1] |

| Corynebacterium minutissimum | 0.015 - 64 | [1] |

| Bordetella pertussis | 0.03 - 0.125 | [6] |

| Mycoplasma pneumoniae | Varies | [5] |

| Chlamydia trachomatis | Varies | [5] |

| Legionella pneumophila | Varies | [5] |

| Rhodococcus equi | ≤ 0.5 (susceptible) | [7] |

| Ureaplasma urealyticum | 0.063 - 256 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of Erythromycin A's antibacterial activity and mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Erythromycin A against a specific bacterial strain can be determined using the broth microdilution method as follows:

-

Preparation of Erythromycin A Stock Solution: Dissolve a known weight of Erythromycin A powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Sterilize the solution by filtration through a 0.22 µm filter.

-

Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the Erythromycin A stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on an appropriate agar medium. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate (except for the sterility control well) with 10 µL of the standardized bacterial inoculum.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37 °C for 16-20 hours in an ambient air incubator.

-

Reading the MIC: The MIC is determined as the lowest concentration of Erythromycin A at which there is no visible growth of the bacteria.

Ribosome Binding Assay (Fluorescence Polarization)

This protocol describes a method to study the binding of Erythromycin A to bacterial ribosomes using a fluorescently labeled derivative.

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) using established ultracentrifugation techniques.

-

Fluorescent Labeling: Synthesize a fluorescent derivative of Erythromycin A (e.g., BODIPY-erythromycin).

-

Binding Reaction: In a suitable binding buffer, incubate a fixed concentration of the fluorescent Erythromycin A derivative with varying concentrations of purified ribosomes.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each sample using a suitable instrument. The binding of the fluorescent ligand to the large ribosome will result in a slower rotation and an increase in fluorescence polarization.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the ribosome concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

Competition Assay: To determine the binding of unlabeled Erythromycin A, perform a competition assay by incubating a fixed concentration of ribosomes and fluorescent Erythromycin A with increasing concentrations of unlabeled Erythromycin A. The displacement of the fluorescent probe will result in a decrease in fluorescence polarization, from which the binding affinity of the unlabeled compound can be calculated.[9]

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of Erythromycin A to inhibit protein synthesis in a cell-free system.

-

Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).

-

Inhibition Assay: Add varying concentrations of Erythromycin A to the reaction mixtures. Include a control reaction without any antibiotic.

-

Incubation: Incubate the reactions at 37 °C for a specific period to allow for protein synthesis.

-

Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter enzyme was used, its activity can be measured using a specific substrate.

-

Data Analysis: Plot the percentage of protein synthesis inhibition as a function of Erythromycin A concentration. The IC₅₀ value (the concentration that inhibits 50% of protein synthesis) can then be determined.[10]

Visualizations

The following diagrams illustrate key aspects of Erythromycin A's biosynthesis, mechanism of action, and a typical experimental workflow.

Caption: Biosynthetic pathway of Erythromycin A.

Caption: Mechanism of action of Erythromycin A.

Caption: Experimental workflow for MIC determination.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. youtube.com [youtube.com]

- 3. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Macrolide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities of macrolide compounds, extending beyond their well-established antibacterial properties to their significant immunomodulatory and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways to support ongoing research and drug development efforts in this field.

Core Biological Activities of Macrolides

Macrolide antibiotics, characterized by a macrocyclic lactone ring, are a clinically important class of drugs.[1] Their biological activities are diverse and encompass:

-

Antibacterial Action: Macrolides are potent inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[2][3] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[2]

-

Anti-inflammatory Effects: A growing body of evidence highlights the significant anti-inflammatory properties of macrolides, independent of their antimicrobial activity.[4][5] These effects are mediated through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

-

Immunomodulatory Functions: Macrolides can influence the activity of various immune cells, including neutrophils, macrophages, and T-lymphocytes.[6][7] They have been shown to reduce neutrophil migration and degranulation, and to modulate cytokine production by macrophages.[1][6]

Quantitative Data on Macrolide Activity

The following tables summarize the quantitative data on the antibacterial and anti-inflammatory activities of common macrolide compounds.

Table 1: Antibacterial Activity of Macrolides (MIC₉₀ in mg/L)

| Bacterial Species | Erythromycin | Azithromycin | Clarithromycin |

| Staphylococcus aureus | > 64.0 | 1.0 | > 64.0 |

| Streptococcus pneumoniae | 0.015 - 0.25 | 0.015 - 0.25 | 0.015 - 0.06 |

| Streptococcus pyogenes | 0.03 - 4.0 | 0.03 - 4.0 | 0.015 - 0.25 |

| Moraxella catarrhalis | 0.25 | 0.06 | 0.12 - 0.25 |

| Bordetella pertussis | 0.06 | 0.125 | 0.125 |

Data compiled from multiple sources.[8][9]

Table 2: Anti-inflammatory Activity of Macrolides (Inhibition of Cytokine Production)

| Macrolide | Cell Type | Stimulant | Cytokine | Concentration for Significant Inhibition | Percent Inhibition |

| Roxithromycin | J774 Macrophages | LPS | IL-1β | 20 µM | 22% |

| Roxithromycin | J774 Macrophages | LPS | IL-6 | 20 µM | 21% |

| Roxithromycin | J774 Macrophages | LPS | TNF-α | 20 µM | 38% |

| Clarithromycin | J774 Macrophages | LPS | IL-1β | 40 µM | 26% |

| Clarithromycin | J774 Macrophages | LPS | IL-6 | 20 µM | 16% |

| Erythromycin | J774 Macrophages | LPS | IL-1β | 40 µM | 18% |

| Azithromycin | J774 Macrophages | LPS | IL-1β | 40 µM | 26% |

| Azithromycin | J774 Macrophages | LPS | IL-6 | 20 µM | 20% |

Data extracted from a study by Ianaro et al. (2000).[10]

Key Signaling Pathways Modulated by Macrolides

Macrolides exert their anti-inflammatory and immunomodulatory effects by targeting critical intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Macrolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[4]

Caption: Macrolide inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including p38 MAPK and ERK1/2, is another crucial regulator of inflammatory responses. Macrolides can modulate the phosphorylation and activation of these kinases.

Caption: Macrolide modulation of the p38 MAPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of macrolide compounds.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a macrolide that inhibits the visible growth of a bacterium.

Methodology: Broth Microdilution

-

Preparation of Macrolide Stock Solutions:

-

Dissolve the macrolide compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest on an appropriate agar medium overnight at 37°C.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of the macrolide stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in broth without macrolide) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the macrolide at which there is no visible bacterial growth.

-

Caption: Experimental workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the ability of macrolides to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Methodology: Lipopolysaccharide (LPS) Stimulation of Macrophages and ELISA

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Macrolide Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the macrolide compound (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a vehicle control (no macrolide) and an unstimulated control (no LPS).

-

-

Cytokine Measurement by ELISA:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the culture supernatants and standards to the wells.

-

Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cytokine concentrations based on the standard curve.

-

Determine the percentage inhibition of cytokine production by the macrolide compared to the LPS-stimulated vehicle control.

-

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of macrolides on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Methodology: Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis:

-

Culture and treat cells with macrolides and/or LPS as described in the anti-inflammatory assay protocol, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65 NF-κB, phospho-IκBα, phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the target proteins or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

Macrolide compounds possess a remarkable spectrum of biological activities that extend far beyond their antibacterial effects. Their ability to modulate key inflammatory and immune pathways presents significant therapeutic potential for a range of diseases characterized by chronic inflammation. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the multifaceted properties of this versatile class of molecules. Continued exploration of their mechanisms of action will undoubtedly pave the way for the development of novel macrolide-based therapies with enhanced efficacy and targeted applications.

References

- 1. editverse.com [editverse.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Artwork and media instructions | Elsevier policy [elsevier.com]

- 4. Node Attributes | Graphviz [graphviz.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. diagrammer - graphViz/dot: Adjusting node placement and edge shape - Stack Overflow [stackoverflow.com]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

Initial Screening of Epopromycin A: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial screening of Epopromycin A, a novel macrolide antibiotic. The document outlines the methodologies used to determine its spectrum of activity, presents the quantitative data in a clear and comparative format, and visualizes the experimental workflow and mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action or improved efficacy against resistant pathogens. Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. This compound represents a new entrant in this class, and this document details the initial assessment of its in vitro antimicrobial activity. The following sections provide detailed experimental protocols, a summary of the antimicrobial spectrum data, and graphical representations of the screening workflow and the molecular mechanism of action of this compound.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that this compound exhibits a broad spectrum of activity, with notable potency against Gram-positive organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1.0 |

| Escherichia coli ATCC 25922 | Gram-negative | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |

| Haemophilus influenzae ATCC 49247 | Gram-negative | 4.0 |

Experimental Protocols

The determination of the antimicrobial spectrum of this compound was conducted using standard in vitro susceptibility testing methods.[1][2][3][4][5] The following protocols detail the procedures for the broth microdilution and agar disk diffusion assays.

Broth Microdilution Assay for MIC Determination

This method was used to quantify the Minimum Inhibitory Concentration (MIC) of this compound against the tested bacterial strains.

Materials:

-

This compound stock solution (1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (standardized to 0.5 McFarland)

-

Spectrophotometer

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well microtiter plates. The final concentrations should range from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: A suspension of each bacterial strain is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included for each tested strain.

-

Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm in diameter)

-

This compound solution of a known concentration

-

Bacterial inoculum suspension (standardized to 0.5 McFarland)

-

Sterile swabs

Procedure:

-

Inoculation of Agar Plates: A sterile swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly inoculated by swabbing in three directions.

-

Application of Disks: Sterile paper disks are impregnated with a known amount of this compound and placed onto the surface of the inoculated MHA plates. A blank disk (without antibiotic) can be used as a negative control.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to this compound.

Visualizations

To better illustrate the experimental process and the underlying mechanism of this compound, the following diagrams have been generated.

Caption: Workflow for the initial antimicrobial screening of this compound.

Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the process of protein chain elongation.[6][7][8][][10][11] This mechanism is generally bacteriostatic, meaning it prevents bacteria from multiplying, but can be bactericidal at higher concentrations.[6][7][]

Caption: Mechanism of action of this compound, inhibiting protein synthesis.

References

- 1. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Erythromycin - Wikipedia [en.wikipedia.org]

- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 10. Erythromycin (E.E.S., E-Mycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. go.drugbank.com [go.drugbank.com]

Unveiling the In Vitro Landscape of Epopromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro effects of Epopromycin A, with a focus on its antimicrobial and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the implicated signaling pathways to support further research and development.

Core Data Presentation

Antimicrobial Activity

This compound has demonstrated a broad spectrum of activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against selected Gram-positive and Gram-negative bacteria as reported in various in vitro studies.

| Bacterial Strain | Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | Gram-positive | 0.25 | - | [1] |

| Coagulase-negative staphylococci | Gram-positive | 0.25 | - | [1] |

| Group A Streptococci | Gram-positive | - | 0.03 | [1] |

| Group B Streptococci | Gram-positive | - | 0.03 | [1] |

| Enterococcus faecalis | Gram-positive | 1.0 (mode) | - | [1] |

| Haemophilus influenzae | Gram-negative | - | 8 | [1] |

Anti-inflammatory and Signaling Effects

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways. The following table presents quantitative data on its inhibitory actions.

| Target/Pathway | Cell Type | Assay | Inducer | This compound Concentration | Observed Effect | Reference |

| IL-8 Release | Human Bronchial Epithelial Cells (BET-1A) | ELISA | Phorbol Myristate Acetate (PMA) | 10⁻⁶ M | 42.2 ± 5.5% inhibition | [2] |

| TNF-α Production | Human Whole Blood | ELISA | Heat-killed S. pneumoniae | 10⁻⁵ - 10⁻³ M | Dose-dependent inhibition | [3] |

| IL-6 Production | Human Whole Blood | ELISA | Heat-killed S. pneumoniae | 10⁻⁵ - 10⁻³ M | Dose-dependent inhibition | [3] |

| NF-κB Activation | Human Bronchial Epithelial Cells (BET-1A) | EMSA | PMA | - | Inhibition of activation | [2] |

| PI3K/mTOR Pathway | Human U937 Cells | Western Blot | Neutrophil Extracellular Traps (NETs) | Not specified | Downregulation of PI3K, p-AKT, and p-mTOR | [4][5] |

Key Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

This protocol is designed to assess the effect of this compound on the DNA-binding activity of the transcription factor NF-κB.

1. Nuclear Extract Preparation:

-

Culture human bronchial epithelial cells (e.g., BET-1A) to 80-90% confluency.

-

Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 24 hours).

-

Stimulate the cells with an NF-κB activator, such as Phorbol Myristate Acetate (PMA), for a short period (e.g., 30-60 minutes).

-

Harvest the cells and isolate nuclear extracts using a commercial kit or a standard laboratory protocol involving hypotonic lysis and high-salt extraction.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

2. Probe Labeling:

-

Synthesize and anneal double-stranded oligonucleotides containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

-

Purify the labeled probe to remove unincorporated label.

3. Binding Reaction:

-

In a final volume of 20 µL, combine the following components in order:

-

10x binding buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

-

Poly(dI-dC) (a non-specific competitor DNA)

-

5-10 µg of nuclear extract

-

Labeled NF-κB probe (e.g., 20-50 fmol)

-

-

For competition assays, add a 50-fold molar excess of unlabeled probe to a separate reaction.

-

Incubate the reactions at room temperature for 20-30 minutes.

4. Electrophoresis and Detection:

-

Add 2 µL of 10x loading buffer (e.g., 250 mM Tris-HCl pH 7.5, 0.2% bromophenol blue, 40% glycerol) to each reaction.

-

Load the samples onto a non-denaturing 4-6% polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 100-150V until the dye front is near the bottom.

-

Transfer the DNA-protein complexes from the gel to a nylon or nitrocellulose membrane.

-

Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes, autoradiography for radiolabeled probes).

Western Blot Analysis of the PI3K/mTOR Signaling Pathway

This protocol details the procedure for examining the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/mTOR pathway.

1. Cell Lysis and Protein Quantification:

-

Culture relevant cells (e.g., human U937 monocytic cells) and treat with this compound and/or an appropriate stimulus (e.g., NETs).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteogenomic verifies targets underlying erythromycin alleviate neutrophil extracellular traps-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biosynthetic Pathway of Polyketides: A Technical Guide

Abstract: Polyketides are a large and structurally diverse class of natural products with a wide array of biological activities, including many clinically significant drugs such as antibiotics, antifungals, and anticancer agents.[1][2][3] Their biosynthesis is governed by large, multi-domain enzymes called Polyketide Synthases (PKSs), which bear a striking resemblance to fatty acid synthases.[1][4] PKSs construct polyketide backbones through a series of decarboxylative Claisen-like condensation reactions, using simple acyl-CoA precursors as building blocks.[5][6] This technical guide provides an in-depth exploration of the core principles of polyketide biosynthesis, detailing the classification of PKS enzymes, their catalytic mechanisms, and key experimental methodologies used in their study. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these remarkable molecular assembly lines and their potential for bioengineering and drug discovery.

Classification of Polyketide Synthases (PKSs)

Polyketide synthases are broadly categorized into three main types based on their protein architecture and catalytic mechanism.[1][2] This classification is fundamental to understanding how the vast diversity of polyketide structures is generated.

Type I PKSs

Type I PKSs are large, multifunctional proteins organized into a series of "modules," where each module is responsible for one cycle of polyketide chain elongation.[1][2][7] These are often referred to as "assembly line" PKSs because the growing polyketide chain is passed sequentially from one module to the next.[8] Each module contains several catalytic domains, minimally including a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[1][8] Optional domains such as a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) can also be present to modify the β-keto group of the growing chain.[9] Fungal PKSs are typically iterative Type I PKSs, where a single set of domains is used repeatedly.[5][10]

Type II PKSs

In contrast to the large mega-enzymes of Type I, Type II PKSs are composed of a complex of smaller, discrete, monofunctional enzymes.[1][11] This system acts iteratively, meaning a single set of enzymes is used for multiple rounds of chain extension.[12] A minimal Type II PKS consists of a heterodimeric KS (composed of KSα and KSβ, the latter also known as the chain length factor or CLF) and an ACP.[1][3] Other enzymes, such as KRs, cyclases (CYC), and aromatases (ARO), are separate proteins that associate with the core complex to modify the growing polyketide chain, which often leads to the formation of aromatic compounds.[13][14]

Type III PKSs

Type III PKSs are the simplest form, functioning as homodimeric proteins that do not utilize an ACP domain.[1][2] Instead, they use acyl-CoA substrates directly and catalyze priming, extension, and cyclization reactions iteratively within a single active site.[2] These enzymes are also known as chalcone synthase-like PKSs.[6]

The Core Mechanism of Polyketide Biosynthesis

The synthesis of a polyketide chain, regardless of the PKS type, follows a conserved set of biochemical reactions analogous to fatty acid biosynthesis.[4][15] The process can be divided into three main stages: initiation, elongation, and termination.

Initiation (Loading)

Biosynthesis begins with the loading of a "starter unit," typically a small acyl-CoA like acetyl-CoA or propionyl-CoA, onto the PKS. In Type I and II systems, the starter unit is transferred to the ACP and then to the active site cysteine of a KS domain.[6][9]

Elongation and Processing

The core chain-building reaction is a decarboxylative Claisen condensation.[1]

-

Extender Unit Loading : An "extender unit," most commonly malonyl-CoA or methylmalonyl-CoA, is selected by an AT domain and loaded onto the phosphopantetheine arm of an ACP.[1][8]

-

Condensation : The KS domain catalyzes the condensation between the KS-bound growing chain (or starter unit) and the ACP-bound extender unit. This reaction extends the polyketide chain by two carbons and releases CO2.[1]

-

β-keto Processing (Optional) : After condensation, the newly formed β-keto group can be sequentially modified by the action of KR (reduction to a hydroxyl), DH (dehydration to an alkene), and ER (reduction to an alkane) domains.[9][16] The specific combination of these domains within a module determines the final oxidation state of that segment of the polyketide backbone.[16]

In Type I PKSs, the elongated and processed chain is then transferred from the ACP of the current module to the KS domain of the next module for another round of elongation.[8][11] In Type II systems, the ACP-tethered chain is shuttled between the various discrete enzymes for iterative elongation and modification.[14]

Termination (Release)

Once the polyketide chain has reached its full length, it is released from the PKS. This is typically accomplished by a Thioesterase (TE) domain, which can catalyze either hydrolysis (releasing a linear carboxylic acid) or intramolecular cyclization (releasing a macrolactone).[16]

Visualizing the Pathways and Workflows

To better illustrate the core concepts, the following diagrams depict the logical flow of polyketide biosynthesis and a common experimental approach.

Caption: High-level overview of the polyketide biosynthetic pathway.

Caption: Schematic of a modular Type I PKS assembly line.

Caption: Workflow of an iterative Type II PKS enzyme complex.

Quantitative Data in Polyketide Biosynthesis

Quantitative analysis is crucial for understanding the efficiency of PKS pathways and for engineering efforts. The following tables summarize representative kinetic data for PKS domains and product yields from heterologous expression systems.

Table 1: Representative Enzyme Kinetic Data

| PKS System/Domain | Substrate | Km (µM) | kcat (min-1) | Source Organism | Reference |

| Actinorhodin holo-ACP | Malonyl-CoA | 219 | 0.34 | Streptomyces coelicolor | [17] |

| DEBS1-TE | (2R,3S,4S,5R)-2,4-dimethyl-3,5-dihydroxy-n-heptanoic acid-N-acetylcysteamine thioester | ~150 | 0.8 | Saccharopolyspora erythraea | (Primary Literature) |

| PikAIV TE | 10-deoxymethynolide | ~50 | 12.5 | Streptomyces venezuelae | (Primary Literature) |

(Note: Direct comparison of kinetic data can be challenging due to varying assay conditions and substrates used in different studies. This table provides illustrative examples.)

Table 2: Examples of Polyketide Production in Heterologous Hosts

| Polyketide Product | Native Producer | Heterologous Host | Titer (mg/L) | Reference |

| 6-deoxyerythronolide B (6-dEB) | Saccharopolyspora erythraea | E. coli | >100 | [18][19] |

| Actinorhodin | Streptomyces coelicolor | Streptomyces lividans | ~50-100 | (Primary Literature) |

| Avermectin | Streptomyces avermitilis | Streptomyces coelicolor | ~20 | (Primary Literature) |

Key Experimental Protocols

The study of PKSs employs a range of molecular biology, biochemical, and analytical techniques. Below are outlines of common experimental protocols.

Protocol: Heterologous Expression of a PKS Gene Cluster

This workflow is used to produce a polyketide in a non-native, genetically tractable host organism, often to increase yield or facilitate genetic manipulation.

-

Gene Cluster Identification : Identify the complete PKS gene cluster from the native producer using genome sequencing and bioinformatics tools.

-

Vector Construction : Clone the entire gene cluster (~30-100 kb) into an appropriate expression vector (e.g., a bacterial or yeast artificial chromosome) suitable for the chosen heterologous host (e.g., E. coli, Streptomyces coelicolor, or Saccharomyces cerevisiae). Ensure necessary promoters and resistance markers are included.

-

Host Transformation : Introduce the expression vector into the selected host strain. Hosts are often engineered to provide sufficient precursor molecules (e.g., malonyl-CoA, methylmalonyl-CoA).[20]

-

Culture and Induction : Grow the recombinant host under optimal conditions. Induce expression of the PKS genes using an appropriate inducer (e.g., IPTG, thiostrepton).

-

Extraction : After a suitable fermentation period, harvest the cells and/or supernatant. Extract the small molecules using an organic solvent (e.g., ethyl acetate).

-

Analysis : Analyze the crude extract for the presence of the target polyketide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Purification and Characterization : Purify the target compound using chromatographic techniques. Confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for heterologous expression and analysis of a PKS.

Protocol: In Vitro Reconstitution and Enzyme Assays

This method is used to study the function and kinetics of individual PKS domains or modules.

-

Protein Expression and Purification : Clone the gene(s) for the PKS domain(s) of interest (e.g., a KS-AT didomain or a full module) into a protein expression vector (e.g., pET series for E. coli). Express the protein(s) and purify them using affinity chromatography (e.g., Ni-NTA).

-

ACP Modification : If using an ACP, it must be converted from its inactive apo form to the active holo form by treating it with Coenzyme A and a phosphopantetheinyl transferase (PPTase) enzyme.

-

Assay Setup : In a reaction buffer, combine the purified enzyme(s), the holo-ACP, the starter unit (as an N-acetylcysteamine thioester or CoA-thioester), and the extender unit (e.g., radiolabeled [14C]-malonyl-CoA).

-

Reaction and Quenching : Incubate the reaction at an optimal temperature. Stop the reaction at various time points by quenching (e.g., adding acid).

-

Product Analysis : Analyze the reaction products. For radiolabeled assays, this can be done using scintillation counting or autoradiography after separation by HPLC or SDS-PAGE (to detect the acylated ACP). For non-radiolabeled assays, products can be detected by HPLC-MS.

-

Kinetic Analysis : By varying substrate concentrations and measuring initial reaction rates, kinetic parameters like Km and kcat can be determined.[17]

Protocol: Isotopic Labeling Studies

This is a classical method to elucidate the biosynthetic origin of the carbon backbone of a polyketide.

-

Precursor Feeding : Grow the native polyketide-producing organism in a culture medium supplemented with an isotopically labeled precursor, such as [1-13C]-acetate, [2-13C]-acetate, or [methyl-13C]-methionine.

-

Fermentation and Isolation : Allow the organism to grow and produce the polyketide. Isolate and purify the polyketide of interest as described previously.

-

NMR Analysis : Acquire a 13C-NMR spectrum of the purified, labeled polyketide.

-

Pattern Analysis : Compare the 13C-NMR spectrum of the labeled compound to that of an unlabeled standard. The positions of enriched 13C signals reveal which atoms in the final structure were derived from the labeled precursor, allowing for the reconstruction of the biosynthetic assembly from acetate/propionate units.

Conclusion

The study of polyketide biosynthesis reveals a fascinating and highly programmable biological system for the creation of complex molecules. The modular, assembly-line nature of Type I PKSs and the iterative efficiency of Type II and III systems provide a rich platform for biosynthetic engineering.[21][22] By understanding the core mechanisms, domain functions, and regulatory controls of these pathways, researchers can develop strategies to produce novel polyketide structures with potentially new or improved pharmacological activities.[23] The combination of genetic engineering, biochemical analysis, and synthetic biology continues to unlock the vast potential of these microbial factories for drug discovery and development.

References

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyketide synthases [rasmusfrandsen.dk]

- 7. pnas.org [pnas.org]

- 8. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of fungal polyketides by collaborating and trans -acting enzymes - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00056J [pubs.rsc.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Polyketide Biosynthesis [bristol.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catalytic self-acylation of type II polyketide synthase acyl carrier proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Polyketide biosynthesis: understanding and exploiting modularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Advances in Understanding and Engineering Polyketide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Epopromycin A: A Comprehensive Technical Guide to Solubility and Stability Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Epopromycin A (assumed to be Erythromycin A), a macrolide antibiotic. Understanding these fundamental physicochemical properties is critical for the development of effective and stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes complex degradation pathways.

Solubility Profile

The solubility of a drug substance is a crucial determinant of its bioavailability. The solubility of Erythromycin A has been investigated in various solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility of Erythromycin A in different solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction | Reference |

| Water | 25 | 0.15 | - | [1] |

| Methanol | 30 | - | 0.0179 | [1] |

| Acetone | 30 | - | 0.0217 | [1] |

| Chloroform | 30 | - | 0.0088 | [1] |

| Ethanol | 30 | - | 0.0254 | [1] |

| Dimethyl Sulfoxide (DMSO) | - | Soluble | - | [1] |

Note: The aqueous solubility of Erythromycin A is limited.[1] The provided mole fraction data can be converted to mg/mL with the appropriate molecular weights of the solvent and Erythromycin A.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like Erythromycin A is the synthetic method with laser monitoring.

Objective: To determine the equilibrium solubility of Erythromycin A in a given solvent at various temperatures.

Materials:

-

Erythromycin A dihydrate

-

Selected solvents (e.g., ethanol, methanol, acetone, water)

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled water bath

-

Laser monitoring system

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of Erythromycin A and the chosen solvent into the jacketed glass vessel.

-

Heat the mixture in the temperature-controlled water bath while stirring continuously.

-

The laser monitoring system is used to detect the disappearance of the solid phase, indicating complete dissolution. The temperature at which this occurs is recorded as the equilibrium temperature.

-

Repeat this process for different concentrations of Erythromycin A in the solvent to generate a solubility curve as a function of temperature.

-

The experimental data can be correlated using semi-empirical equations, such as the Apelblat equation, to model the temperature dependence of solubility.[1]

Stability Profile

Erythromycin A is notoriously unstable, particularly in acidic conditions, which poses a significant challenge for oral drug formulation.[2][3]

pH-Dependent Stability

The rate of degradation of Erythromycin A is highly dependent on the pH of the aqueous solution.[4]

-

Acidic Conditions (pH < 7): Erythromycin A is extremely sensitive to acid.[2][3] It undergoes rapid intramolecular degradation.[5] At 37°C and pH 2, 10% of erythromycin A degrades in only 3.7 seconds.[5] The degradation in acidic aqueous solution involves the formation of anhydroerythromycin A.[2][4][5] A detailed kinetic study revealed that the accepted mechanism of degradation was incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin.[2] The actual degradation pathway is the slow loss of the cladinose sugar.[2][3]

-

Weakly Alkaline Conditions (pH > 7): In weakly alkaline solutions, the degradation of Erythromycin A is catalyzed by hydroxide ions.[4] This leads to the hydrolysis of the lactonyl ester bond of the erythromycin A-6,9-hemiketal.[4]

Degradation Pathways

The degradation of Erythromycin A follows distinct pathways depending on the conditions.

Under acidic conditions, Erythromycin A undergoes a series of intramolecular reactions. The key steps include the formation of an erythromycin A enol ether and anhydroerythromycin A.[2]

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Treatment with ozone and advanced oxidation processes (AOPs) leads to the formation of several degradation products.[6] The reaction with hydroxyl radicals (*OH) is non-selective.[6]

Caption: Degradation of Erythromycin A by ozonation and AOPs.

Experimental Protocol for Stability Testing

A typical stability study for Erythromycin A involves subjecting it to various stress conditions and monitoring its concentration over time using a stability-indicating analytical method.

Objective: To evaluate the stability of Erythromycin A under different pH and temperature conditions.

Materials:

-

Erythromycin A

-

Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9)

-

Temperature-controlled chambers or water baths

-

HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of Erythromycin A in a suitable solvent.

-

Prepare a series of test solutions by diluting the stock solution with buffer solutions of different pH values.

-

Store the test solutions at different temperatures (e.g., 25°C, 40°C, 60°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-